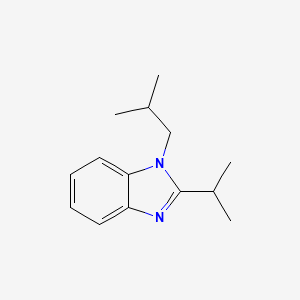

1-Isobutyl-2-isopropyl-1h-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(2-methylpropyl)-2-propan-2-ylbenzimidazole |

InChI |

InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

BSVVSGHFKVCMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Isobutyl 2 Isopropyl 1h Benzimidazole

Rational Design of Precursors for 1,2-Disubstituted 1H-Benzimidazoles Bearing Isobutyl and Isopropyl Moieties

The successful synthesis of the target molecule is fundamentally dependent on the strategic preparation of its key building blocks. This involves the separate, rational design of an ortho-phenylenediamine derivative to introduce the N-1 isobutyl group and a precursor containing the C-2 isopropyl moiety.

Synthesis of Ortho-Phenylenediamine Derivatives for Specific Alkylation

The introduction of the isobutyl group at the N-1 position requires a precursor such as N-isobutyl-ortho-phenylenediamine. The synthesis of such specifically N-alkylated diamines can be approached through several routes. A common method involves the direct N-alkylation of ortho-phenylenediamine with an isobutyl halide. However, this reaction can sometimes lead to a mixture of N-alkylated and N,N'-dialkylated products. To achieve higher selectivity, one of the amino groups can be protected, followed by alkylation of the unprotected amine and subsequent deprotection.

Alternatively, a more controlled synthesis begins with the N-alkylation of 2-nitroaniline (B44862) with an isobutyl halide. The resulting N-isobutyl-2-nitroaniline is then subjected to reduction, a reaction commonly achieved using reagents like zinc dust in alcoholic alkali or through catalytic hydrogenation, to convert the nitro group into an amine, yielding the desired N-isobutyl-ortho-phenylenediamine precursor. orgsyn.orgresearchgate.net

Preparation of Aldehyde and Carboxylic Acid Precursors Incorporating Isopropyl Groups

The isopropyl group at the C-2 position of the benzimidazole (B57391) ring is typically introduced via condensation with a corresponding aldehyde or carboxylic acid. researchgate.net

Isobutyraldehyde (B47883) (2-methylpropanal): This aldehyde is a primary precursor for the cyclocondensation reaction. It can be prepared through the controlled oxidation of isobutyl alcohol (isobutanol). libretexts.org Industrial methods often employ dehydrogenation of the alcohol over a metal catalyst, such as copper, at elevated temperatures. byjus.com

Isobutyric Acid (2-methylpropanoic acid): As an alternative to the aldehyde, isobutyric acid can be used. This carboxylic acid can be synthesized by the oxidation of primary alcohols or aldehydes. geeksforgeeks.org For instance, the oxidation of isobutyl alcohol with strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate will yield isobutyric acid.

The choice between the aldehyde and carboxylic acid precursor often depends on the specific cyclization methodology and reaction conditions employed.

Catalytic Cyclocondensation and Cyclization Methodologies for Benzimidazole Ring Formation

The core of the synthesis is the formation of the benzimidazole ring through the condensation of the N-isobutyl-ortho-phenylenediamine and the isopropyl-containing precursor. Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of this transformation.

Applications of Heterogeneous Catalysis in 1H-Benzimidazole Synthesis

Heterogeneous catalysts are favored for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, aligning with green chemistry principles. researchgate.net Various solid-supported catalysts have proven effective in synthesizing benzimidazole derivatives. The condensation reaction is typically performed under solvent-free conditions or in green solvents. nih.govresearchgate.net

Key advantages of these systems include mild reaction conditions, high product yields, and straightforward workup procedures. nih.gov For the synthesis of 1-isobutyl-2-isopropyl-1H-benzimidazole, a heterogeneous catalyst would facilitate the condensation and subsequent oxidative cyclization in a single pot.

| Catalyst System | Typical Precursors | Reaction Conditions | Key Advantages |

| Alumina-Sulfuric Acid | o-Phenylenediamines, Aldehydes | Mild, Solvent-based | Recyclable solid acid catalyst, Good to excellent yields. nih.gov |

| Nano-Fe₂O₃ | o-Phenylenediamines, Aldehydes | Aqueous medium | Short reaction times, High efficiency, Catalyst recyclability. nih.gov |

| Au/TiO₂ Nanoparticles | o-Phenylenediamines, Aldehydes | CHCl₃:MeOH, 25 °C | High selectivity, Excellent yields, Mild conditions. mdpi.com |

| MgO@DFNS | o-Phenylenediamines, Aldehydes | Ambient temperature | Clean reaction profile, Excellent yields, Short reaction time. rsc.org |

| Nano-Ni(ii)/Y zeolite | o-Phenylenediamines, Aldehydes | Solvent-free | Good to excellent yields, Applicable to various precursors. nih.gov |

Transition Metal-Mediated Cyclization and Coupling Approaches (e.g., Palladium-Catalyzed, Copper-Promoted Reactions)

Transition metal catalysis offers powerful and versatile methods for constructing the C-N bonds essential for the benzimidazole ring. Palladium and copper are the most extensively studied metals for this purpose.

Palladium-Catalyzed Synthesis: Palladium catalysis is highly effective for forming C-N bonds via cross-coupling reactions, often referred to as Buchwald-Hartwig amination. acs.org This chemistry can be applied intramolecularly to form heterocyclic rings. acs.org Strategies for benzimidazole synthesis may involve a palladium-catalyzed cascade reaction, where sequential C-N bond formations with a suitable di-haloarene precursor lead to the desired product. nih.gov Palladium catalysts are also used in C-H activation strategies, providing alternative routes to functionalized benzimidazoles. nycu.edu.tw An efficient synthesis can be achieved via a recycled palladium-catalyzed hydrogen transfer process under mild conditions. rsc.org

Copper-Promoted Reactions: Copper-catalyzed methods, often referred to as Ullmann condensations, are a classical and highly effective means of forming C-N bonds and have been widely adapted for benzimidazole synthesis. rsc.org These reactions are economically and environmentally attractive due to the low cost of copper. mdpi.com Modern protocols often involve a one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and a nitrogen source, promoted by a copper catalyst. organic-chemistry.org Copper oxide nanoparticles have also been employed as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

| Catalyst Type | General Approach | Key Features |

| Palladium (Pd) | Intramolecular Aryl-Amination (Buchwald-Hartwig type) | High efficiency, Mild conditions, Requires phosphine (B1218219) ligands. acs.orgacs.org |

| Palladium (Pd) | Cascade Catalysis | Modular synthesis from common precursors, Regiocontrolled. nih.gov |

| Copper (Cu) | Intramolecular N-Arylation (Ullmann type) | Cost-effective, Ligand-free options available, Can be performed in water. organic-chemistry.orgsphinxsai.com |

| Copper (Cu) | Multi-component Coupling | One-pot synthesis from simple starting materials, Good functional group tolerance. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like benzimidazoles. chemmethod.com The goal is to minimize or eliminate the use and generation of hazardous substances. sphinxsai.com

Several green strategies are applicable to the synthesis of the target compound:

Use of Eco-Friendly Solvents: Traditional syntheses often use toxic organic solvents. Greener alternatives include water, ethanol, or ionic liquids. mdpi.com Some reactions have been developed to occur exclusively in water, which is highly valuable from both an environmental and economic standpoint. sphinxsai.com Deep eutectic solvents (DES) have also been employed as both the reaction medium and reagent, simplifying work-up procedures. nih.gov

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. They reduce waste by being used in small amounts and being reusable over multiple cycles. nih.govmdpi.com

Alternative Energy Sources: Microwave irradiation is a common technique used to accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.combeilstein-journals.org Ultrasound-assisted synthesis is another energy-efficient method. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multi-component, one-pot reactions are particularly advantageous in this regard as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov

By integrating these principles, the synthesis of this compound can be achieved in a more sustainable and efficient manner. researchgate.net

Microwave-Assisted Reaction Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. nih.govmdpi.com The application of microwave irradiation to the synthesis of 1,2-disubstituted benzimidazoles can significantly reduce reaction times from hours to minutes. mdpi.com

A general approach for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted o-phenylenediamine (B120857) with an aldehyde. For the synthesis of this compound, this would involve the reaction of N-isobutyl-o-phenylenediamine with isobutyraldehyde. The use of microwave irradiation in a solvent-free setting, often in the presence of a catalytic amount of a Lewis acid such as Er(OTf)₃, has been shown to be highly effective. mdpi.com This method offers the advantages of rapid reaction times, high yields, and environmentally benign conditions due to the absence of a solvent. mdpi.com

The reaction mechanism under microwave conditions is believed to proceed through an initial condensation of the diamine and aldehyde to form a Schiff base, which then undergoes cyclization and oxidation to yield the benzimidazole product. The microwave energy efficiently promotes these steps, leading to a rapid and clean conversion.

| Entry | Reactant A | Reactant B | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) | MW, 60°C, Solvent-free | 5 | >99 |

| 2 | N-phenyl-o-phenylenediamine | p-Methylbenzaldehyde | Er(OTf)₃ (1 mol%) | MW, 60°C, Solvent-free | 5 | 96 |

| 3 | N-phenyl-o-phenylenediamine | o-Hydroxybenzaldehyde | Er(OTf)₃ (1 mol%) | MW, 60°C, Solvent-free | 10 | 86 |

This table presents representative data for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, demonstrating the general efficiency of the method. mdpi.com

Solvent-Free and Aqueous Reaction Media Optimization

In line with the principles of green chemistry, the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is of paramount importance. Solvent-free reactions and the use of water as a reaction medium are attractive alternatives.

The synthesis of 1,2-disubstituted benzimidazoles can be effectively carried out under solvent-free conditions, often facilitated by grinding the reactants together or by microwave irradiation as previously discussed. nih.gov For instance, the condensation of N-benzyl-o-phenylenediamine with various aldehydes has been successfully achieved in a solvent-free environment using sodium metabisulfite (B1197395) as an inexpensive and environmentally friendly oxidizing agent. nih.gov This approach offers rapid reaction progression and straightforward product isolation. nih.gov

Aqueous reaction media also present a green alternative for benzimidazole synthesis. While the organic starting materials may have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. The hydrophobic core of micelles can serve as a microreactor, bringing the reactants together and promoting the desired transformation.

| Entry | Reactants | Oxidizing Agent | Conditions | Yield (%) |

| 1 | N-benzyl-o-phenylenediamine, Benzaldehyde | Na₂S₂O₅ | Solvent-free, rt | High |

| 2 | N-benzyl-o-phenylenediamine, Pyridine-3-carboxaldehyde | Na₂S₂O₅ | Solvent-free, rt | High |

This table illustrates the feasibility of solvent-free synthesis for 1,2-disubstituted benzimidazoles. nih.gov

Regioselective Synthesis and Isomeric Control in this compound Formation

A significant challenge in the synthesis of unsymmetrically substituted 1,2-dialkylbenzimidazoles is the potential for the formation of two constitutional isomers. In the case of this compound, a one-pot reaction of o-phenylenediamine with both isobutyraldehyde and an isobutylating agent could lead to a mixture of the desired product and 1-isopropyl-2-isobutyl-1H-benzimidazole. Therefore, achieving regioselective synthesis is crucial.

The most reliable method to ensure the formation of a single isomer is a stepwise approach. This typically involves the initial synthesis of the 2-substituted benzimidazole, followed by N-alkylation.

Step 1: Synthesis of 2-isopropyl-1H-benzimidazole

The first step would involve the condensation of o-phenylenediamine with isobutyraldehyde or isobutyric acid. This reaction can be carried out under various conditions, including in the presence of an acid catalyst or an oxidizing agent.

Step 2: N-alkylation with an Isobutylating Agent

The resulting 2-isopropyl-1H-benzimidazole can then be N-alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The regioselectivity of this step is a critical consideration. The alkylation of an unsymmetrical 2-substituted benzimidazole can occur at either of the two nitrogen atoms of the imidazole (B134444) ring.

The outcome of the N-alkylation is influenced by several factors, including:

Steric Hindrance: The bulky isopropyl group at the 2-position will sterically hinder the adjacent nitrogen atom (N-1). Consequently, the incoming isobutyl group will preferentially attack the less hindered nitrogen atom. otago.ac.nz

Electronic Effects: The electronic nature of the substituent at the C-2 position can also influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can affect the ratio of the resulting N-1 and N-3 (which is equivalent to N-1 after tautomerization) isomers.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 1 Isobutyl 2 Isopropyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H, ¹³C, or ¹⁵N NMR data for 1-Isobutyl-2-isopropyl-1H-benzimidazole could be located. Such data is crucial for the definitive assignment of the molecular structure.

Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis and Signal Assignment

A detailed chemical shift analysis and signal assignment for this compound is not possible without experimental NMR spectra.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis (e.g., COSY, HSQC, HMBC, NOESY)

Information from two-dimensional NMR experiments, which are essential for confirming atomic connectivity and understanding the three-dimensional structure of the molecule, is not available in the current body of scientific literature.

Solid-State NMR Investigations of Molecular Packing and Dynamics

There are no known solid-state NMR studies on this compound. Such investigations would provide valuable insights into its crystalline structure and the dynamics of the molecule in the solid phase. nih.govnih.govbeilstein-journals.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Specific FTIR and Raman spectroscopic data for this compound have not been reported.

Comprehensive Band Assignment and Functional Group Corroboration

Without experimental FTIR and Raman spectra, a comprehensive assignment of vibrational bands and corroboration of functional groups for this compound cannot be performed.

Conformational Sensitivity and Vibrational Mode Analysis

An analysis of the conformational sensitivity and vibrational modes of this compound is contingent on the availability of its vibrational spectra, which are currently not documented.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound. The molecular formula of the compound is C₁₄H₂₀N₂, giving it a molecular weight of 216.32 g/mol . Therefore, the base peak in the mass spectrum would be anticipated at an m/z (mass-to-charge ratio) of 217.33.

The fragmentation of this compound under ESI-MS conditions provides valuable information about its structure. The fragmentation pathways for substituted benzimidazoles are well-characterized and typically involve the cleavage of bonds associated with the substituents on the imidazole (B134444) ring. researchgate.net The primary fragmentation events for this specific molecule would involve the loss of the isopropyl and isobutyl groups.

A characteristic fragmentation pattern would likely involve the cleavage of the C-N bond of the amide group adjacent to the N-hetero ring. nih.gov The loss of the isopropyl group (C₃H₇) as a radical would lead to a fragment ion at m/z 173. The subsequent loss of a propylene molecule (C₃H₆) through rearrangement is also a plausible pathway. Similarly, cleavage of the N-isobutyl bond would result in the loss of an isobutyl radical (C₄H₉), generating a significant fragment ion at m/z 159. Further fragmentation of the benzimidazole (B57391) core could occur, leading to sequential losses of molecules like hydrogen cyanide (HCN). researchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Identity |

|---|---|---|

| 217.33 | [C₁₄H₂₁N₂]⁺ | [M+H]⁺ (Molecular Ion) |

| 175.25 | [C₁₁H₁₅N₂]⁺ | [M - C₃H₆ + H]⁺ (Loss of propylene) |

| 161.22 | [C₁₀H₁₃N₂]⁺ | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its chromophoric system, the benzimidazole ring. Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated aromatic system. semanticscholar.org For N-Butyl-1H-benzimidazole, a similar compound, experimental spectra show absorption peaks around 248 nm and 295 nm. semanticscholar.org It is expected that this compound would display a similar absorption profile.

The main absorption bands are attributed to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of alkyl substituents (isobutyl and isopropyl) on the benzimidazole core generally causes a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to their electron-donating inductive effects. These transitions are typically of high intensity (large molar absorptivity, ε).

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Benzimidazole derivatives are known to exhibit solvatochromic behavior. nih.govingentaconnect.com

For this compound, it is anticipated that the π → π* transition bands will exhibit a noticeable shift as the solvent polarity is varied. In many benzimidazole-based systems, an increase in solvent polarity leads to a bathochromic shift (positive solvatochromism) of the emission spectra, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. rsc.org The interaction between the solute and solvent molecules can alter the energy gap between the ground and excited states, resulting in a shift in the absorption maxima. researchgate.net A systematic study using a range of solvents with varying dielectric constants would be necessary to fully characterize these effects.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) in Various Solvents

| Solvent | Polarity Index | Predicted λmax1 (nm) | Predicted λmax2 (nm) |

|---|---|---|---|

| n-Hexane | 0.1 | ~245 | ~280 |

| Dichloromethane | 3.1 | ~248 | ~284 |

| Ethanol | 4.3 | ~250 | ~286 |

| Acetonitrile | 5.8 | ~251 | ~287 |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. The initial step requires growing a high-quality single crystal of this compound, which can be achieved by methods like slow evaporation from a suitable solvent. iucr.org

The data collection would typically be performed on a modern diffractometer equipped with a CCD or CMOS detector, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). To minimize thermal motion and obtain higher quality data, the crystal is usually cooled to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. iucr.org The collected diffraction data (a series of frames) are then processed, which includes integration of reflection intensities, data reduction, and absorption correction.

The crystal structure is solved using direct methods or Patterson methods, and subsequently refined by full-matrix least-squares on F². iucr.org All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov The quality of the final refined structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Table 3: Typical Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value/Method |

|---|---|

| Diffractometer | Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal System | Monoclinic or Orthorhombic (Predicted) |

| Space Group | P2₁/c or P2₁2₁2₁ (Predicted) |

| Data Collection Software | APEX3 |

| Cell Refinement | SAINT |

| Structure Solution | SHELXT (Direct Methods) |

| Structure Refinement | SHELXL (Full-matrix least-squares on F²) |

The single crystal X-ray analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. The benzimidazole core is expected to be nearly planar, as is characteristic of this heterocyclic system. researchgate.netmdpi.com The bond lengths within the fused ring system would reflect its aromatic character, with C-N and C-C bond distances intermediate between single and double bonds. For instance, the C=N bond in the imidazole ring is typically around 1.33 Å, while the C-N single bonds are slightly longer. nih.gov

Table 4: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value |

|---|---|

| N1-C2 (Å) | 1.33 - 1.35 |

| C2-N3 (Å) | 1.32 - 1.34 |

| N1-C7a (Å) | 1.38 - 1.40 |

| C-C (aromatic, Å) | 1.37 - 1.41 |

| N1-C(isobutyl) (Å) | 1.47 - 1.49 |

| C2-C(isopropyl) (Å) | 1.50 - 1.52 |

| N1-C2-N3 (°) | 112 - 115 |

| C-N-C (imidazole, °) | 107 - 110 |

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, Pi-Pi Stacking)

In the absence of the N-H proton, which is a prominent feature in unsubstituted or C2-substituted benzimidazoles, the intermolecular interactions in this compound are expected to be dominated by weaker forces. In many N-substituted benzimidazoles, the crystal packing is significantly influenced by C-H···N and C-H···π interactions. For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked via weak intermolecular C—H···N interactions, forming chains. The structure is further stabilized by C—H···π contacts involving both aromatic rings. Similarly, phenol-substituted benzimidazoles exhibit C—H···π interactions in their extended structures nih.gov. Given the presence of multiple aliphatic C-H bonds in the isobutyl and isopropyl groups of the target compound, it is highly probable that such C-H···N and C-H···π interactions play a crucial role in its crystal lattice.

Investigation of Polymorphism and Conformational Polymorphs in Substituted 1H-Benzimidazoles

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including substituted benzimidazoles. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The conformational flexibility of substituents is a primary driver for polymorphism in this class of compounds.

Studies on 2-alkyl-1H-benzimidazoles have demonstrated the existence of polymorphism driven by changes in the conformation of the alkyl chains. For instance, 2-ethyl-1H-benzimidazole exhibits at least two polymorphic forms, with one containing two independent molecules in the asymmetric unit that differ in the conformation of the ethyl group researchgate.net. This highlights how even small alkyl groups can adopt different orientations, leading to different packing arrangements and, consequently, different polymorphs.

The crystallization conditions, such as the choice of solvent and the rate of cooling, can play a critical role in determining which polymorph is obtained. A summary of crystallographic data for some related substituted benzimidazoles is presented in the table below to illustrate the structural diversity in this family of compounds.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-benzyl-1H-benzimidazole | Orthorhombic | Pca2₁ | C-H···N, C-H···π |

| 2-Benzoyl-1H-benzimidazole | Orthorhombic | Pbca | N-H···N hydrogen bonds |

| Ethyl 1-propyl-2-(pyren-1-yl)-1H-benzimidazole-5-carboxylate | Monoclinic | P2₁/c | C-H···O, π–π stacking |

This table is illustrative and compiled from data on related benzimidazole structures to provide context.

Theoretical and Computational Investigations of 1 Isobutyl 2 Isopropyl 1h Benzimidazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.net For 1-Isobutyl-2-isopropyl-1H-benzimidazole, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide fundamental insights into its molecular characteristics. nih.govnih.gov

Optimization of Molecular Geometry and Derivation of Structural Parameters

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. This process determines the most stable three-dimensional arrangement of the atoms. From this optimized structure, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

For instance, in related benzimidazole (B57391) structures, the C-N bond lengths within the imidazole (B134444) ring and the angles such as N-C-N are of particular interest as they reveal the electronic nature of the heterocyclic system. nih.gov The introduction of the isobutyl and isopropyl groups would influence the geometry of the benzimidazole core due to steric and electronic effects.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative, as specific experimental or calculated data for this compound is not available.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-N3 | 1.31 |

| N1-C7a | 1.39 |

| C4-C5 | 1.39 |

| C(isopropyl)-C2 | 1.51 |

| C(isobutyl)-N1 | 1.47 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 112 |

| C2-N1-C7a | 108 |

| C(isopropyl)-C2-N1 | 123 |

| C(isobutyl)-N1-C2 | 125 |

| **Dihedral Angles (°) ** | |

| C(isobutyl)-N1-C2-N3 | -178 |

| N3-C2-C(isopropyl)-C | 60 |

Computational Prediction of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational frequencies are calculated from the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, C=N stretching, and ring deformations. asianpubs.orgmdpi.com The potential energy distribution (PED) analysis is often used to provide a quantitative measure of each normal mode's character. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table is illustrative and based on general frequency ranges for benzimidazole derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | (Absent due to N1-substitution) |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2980-2850 | Asymmetric/Symmetric stretching of isobutyl/isopropyl C-H |

| C=N Stretch | 1620-1580 | Imidazole ring stretching |

| C=C Stretch | 1550-1450 | Aromatic ring stretching |

| C-H Bending | 1470-1350 | Bending vibrations of alkyl groups |

| Ring Breathing | ~1000 | Collective vibration of the benzimidazole ring |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Property Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. researchgate.net

Table 3: Predicted Electronic Properties (Illustrative) This table is illustrative. Values are hypothetical but representative of similar molecules.

| Property | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.2 |

| LUMO Energy | E_LUMO | -0.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.4 |

| Ionization Potential (I) | -E_HOMO | 6.2 |

| Electron Affinity (A) | -E_LUMO | 0.8 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.27 |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a benzimidazole derivative, negative potential (typically colored red or yellow) is expected around the nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) is generally found around hydrogen atoms. nih.gov

Fukui functions are used to determine the local reactivity at specific atomic sites within the molecule, offering a more quantitative prediction of where nucleophilic, electrophilic, and radical attacks are most likely to occur. mdpi.com

Advanced Conformational Analysis and Potential Energy Surface (PES) Mapping

The presence of flexible isobutyl and isopropyl groups necessitates a thorough conformational analysis. A Potential Energy Surface (PES) map can be generated by systematically rotating the rotatable bonds (e.g., the C-N bond of the isobutyl group and the C-C bond of the isopropyl group) and calculating the energy at each step. researchgate.netresearchgate.net This mapping helps to identify the global minimum energy conformer as well as other low-energy local minima and the energy barriers for conversion between them. researchgate.net Such an analysis is critical for understanding the molecule's dynamic behavior and its preferred shape in different environments.

Identification of Stable Conformational Isomers and Rotational Energy Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the isobutyl and isopropyl groups to the benzimidazole ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers separating them.

For the 1-isobutyl group, rotation around the N1-C(isobutyl) bond and the subsequent C-C bonds within the isobutyl chain leads to various staggered and eclipsed conformations. Similarly, the 2-isopropyl group exhibits rotational isomers around the C2-C(isopropyl) bond. The potential energy surface (PES) of the molecule is a complex landscape with multiple local minima, each corresponding to a stable conformer.

Computational studies on similar 1,2-dialkyl-substituted benzimidazoles suggest that the most stable conformers are those that minimize steric hindrance between the alkyl groups and the benzimidazole ring. The rotational energy barriers are a measure of the energy required to move from one stable conformation to another through a transition state. These barriers are influenced by steric repulsion and electronic effects. In the case of this compound, significant rotational barriers are anticipated due to the steric bulk of the substituents.

Table 1: Representative Rotational Energy Barriers in Substituted Benzimidazoles (Analogous Systems)

| Rotational Bond | Substituent | Method | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Phenyl-NH2 | p-substituted anilines | DFT (wB97X-D) | 3.5 - 6.0 |

| C-C (alkyl chain) | Substituted ethanes | DFT | 3.0 - 5.0 |

Note: The data in this table is representative of values found for analogous systems and is intended to provide a theoretical context for the expected rotational barriers in this compound.

Impact of Isobutyl and Isopropyl Groups on the Overall Conformational Landscape

The isobutyl group, with its branching at the beta-carbon, can adopt conformations that either extend away from the ring or fold back over it. The latter would be energetically unfavorable due to steric clashes. The isopropyl group at the C2 position, directly adjacent to the N1-substituent, further constrains the rotational freedom of the isobutyl group.

This steric interplay is expected to result in a limited number of low-energy conformers. The preferred conformations will likely involve the isobutyl and isopropyl groups orienting themselves to maximize their separation in space. This can lead to a "locking" of certain rotational angles, resulting in a more rigid structure than might be expected from simple alkyl-substituted aromatics. The conformational preferences will, in turn, influence the molecule's packing in the solid state and its interaction with other molecules in solution.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Benzimidazole derivatives have been investigated as promising materials for non-linear optical (NLO) applications due to their extended π-conjugated system, which can be readily modified by donor and acceptor groups. nih.gov While alkyl groups are not traditional electron-donating or -withdrawing groups, they can influence the electronic structure and, consequently, the NLO properties through inductive effects and by modifying the molecular geometry.

The NLO response of a molecule is primarily described by its first hyperpolarizability (β). Theoretical calculations using DFT can predict the components of the β tensor. For this compound, the introduction of alkyl groups can slightly increase the electron density of the benzimidazole ring through a +I (inductive) effect, which may lead to a modest enhancement of the NLO response compared to the unsubstituted benzimidazole.

Table 2: Predicted NLO Properties of this compound (Theoretical Estimates based on Analogous Systems)

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2.5 - 4.0 D |

| Average Polarizability | α | 150 - 200 |

Note: These are theoretical estimates based on computational studies of benzimidazole derivatives with similar structural features. The actual values would require specific DFT calculations for this molecule.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions Using Topological Methods

Topological methods provide a powerful framework for analyzing the electron density distribution in a molecule, offering deep insights into the nature of chemical bonds and non-covalent interactions.

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density to partition a molecule into atomic basins. The presence of a bond critical point (BCP) between two atoms is an indication of a chemical bond or interaction. For this compound, AIM analysis can be used to characterize the C-H···π and C-H···N intramolecular interactions that may arise from the proximity of the alkyl groups to the benzimidazole ring. The properties of the BCPs, such as the electron density and its Laplacian, can quantify the strength of these interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient, which is particularly useful for visualizing and characterizing weak non-covalent interactions. Plots of the RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density can distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. For this molecule, RDG analysis would be crucial in visualizing the steric repulsion between the isobutyl and isopropyl groups and identifying any weak attractive intramolecular interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They are effective in visualizing the regions of space corresponding to chemical bonds, lone pairs, and atomic cores. In this compound, ELF and LOL analysis would clearly delineate the covalent bonds within the molecule and the lone pair regions on the nitrogen atoms. These analyses can also provide insights into the extent of π-delocalization in the benzimidazole ring and how it is influenced by the alkyl substituents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Reactivity and Mechanistic Studies of 1 Isobutyl 2 Isopropyl 1h Benzimidazole

Ligand Properties in Coordination Chemistry

Benzimidazole (B57391) derivatives are versatile ligands in coordination chemistry, primarily due to the presence of a pyridine-type nitrogen atom (N3) that readily coordinates to metal ions. The substituents at the N1 and C2 positions play a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

1-Isobutyl-2-isopropyl-1H-benzimidazole is expected to form stable complexes with a variety of transition metals, including but not limited to ruthenium, rhodium, palladium, copper, and zinc. dergi-fytronix.commdpi.com Coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. dergi-fytronix.com The isobutyl group at the N1 position and the isopropyl group at the C2 position are primarily electron-donating, which increases the electron density on the benzimidazole ring system and enhances the Lewis basicity of the coordinating nitrogen atom. This increased basicity generally leads to stronger metal-ligand bonds.

The formation of these complexes is a fundamental aspect of their application in catalysis. For instance, ruthenium(II) complexes with benzimidazole derivatives have been synthesized and characterized for their catalytic activity in hydrogenation reactions. dergi-fytronix.com Similarly, zinc coordination compounds with benzimidazole derivatives have been explored for their potential applications in medicinal chemistry. mdpi.com

The isobutyl and isopropyl substituents on the 1- and 2-positions of the benzimidazole core significantly influence the ligand's behavior through both electronic and steric effects.

Electronic Effects: Both the isobutyl and isopropyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This electron donation increases the electron density at the coordinating nitrogen atom (N3), making the ligand a stronger sigma-donor compared to unsubstituted benzimidazole. This enhanced donor capacity can stabilize higher oxidation states of the coordinated metal center and influence the redox properties of the resulting complex.

Steric Effects: The branched nature of both the isobutyl and isopropyl groups introduces significant steric hindrance around the metal center upon coordination. This steric bulk can have several important consequences:

It can limit the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers.

It can create a specific chiral pocket around the metal, which can be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. epa.gov

A comparative overview of the expected electronic and steric effects of these substituents is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Coordination |

| Isobutyl | N1 | Electron-donating (+I) | Moderate to high steric bulk | Enhances ligand basicity; influences complex geometry and accessibility of the metal center. |

| Isopropyl | C2 | Electron-donating (+I) | High steric bulk | Increases electron density on the ring; creates a sterically hindered coordination environment. |

Electrophilic and Nucleophilic Reactivity of the Benzimidazole Core

The benzimidazole ring system is amphoteric, meaning it can react with both electrophiles and nucleophiles.

Nucleophilic Character: The pyridine-type nitrogen (N3) is the primary site of basicity and nucleophilicity. chemicalbook.comnih.gov The electron-donating isobutyl and isopropyl groups are expected to increase the nucleophilicity of this nitrogen. The C2 position of the benzimidazole ring can also exhibit nucleophilic character, particularly after deprotonation, and can be involved in C-H functionalization reactions. nih.govnih.gov

Electrophilic Character: The benzimidazole ring can also undergo electrophilic substitution reactions, primarily on the benzene (B151609) ring portion (positions 4, 5, 6, and 7). chemicalbook.com The electron-donating nature of the alkyl substituents would activate the benzene ring towards electrophilic attack. The C2 position can become electrophilic if a leaving group is present, making it susceptible to nucleophilic substitution. rsc.org Hydrogen-bond-driven electrophilic activation has also been explored to control selectivity in benzimidazole synthesis. acs.org

A summary of the expected reactivity at different positions of the this compound core is provided below.

| Position | Type of Reactivity | Influencing Factors |

| N1 | Acidic proton (in parent NH-benzimidazoles) | Substituted with an isobutyl group, this position is not available for deprotonation. |

| C2 | Nucleophilic (after deprotonation) or Electrophilic (with a leaving group) | The isopropyl group provides steric hindrance. Susceptible to C-H activation. nih.gov |

| N3 | Basic and Nucleophilic | Enhanced by the electron-donating alkyl groups. Primary site for metal coordination. chemicalbook.com |

| C4, C5, C6, C7 | Electrophilic Substitution | Activated by the electron-donating nature of the imidazole ring and alkyl substituents. chemicalbook.com |

Oxidation and Reduction Pathways Involving this compound

The benzimidazole ring system is generally considered to be relatively stable to oxidation. instras.com When subjected to strong oxidizing conditions, studies on simpler benzimidazole derivatives suggest that the benzene ring portion of the molecule is more susceptible to oxidation than the imidazole ring. dtic.mil For instance, the thermal oxidation of the benzimidazole system has been shown to initiate at the carbocyclic aromatic ring. dtic.mil Therefore, it can be postulated that under harsh oxidative conditions, this compound would likely undergo degradation of the benzene ring, while the imidazole core remains more resilient. The isobutyl and isopropyl groups, being saturated alkyl chains, would also be susceptible to oxidation, potentially at the tertiary C-H bond of the isopropyl group or the methylene C-H bonds of the isobutyl group, to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions.

Regarding reduction, the benzimidazole ring is also relatively resistant to catalytic hydrogenation under standard conditions. More forceful reduction methods, such as Birch reduction, can lead to the reduction of the benzene ring, yielding dihydrobenzimidazole derivatives. msu.edu The N-isobutyl and C-isopropyl substituents are unlikely to be affected by typical reduction methods that target aromatic systems.

A summary of plausible, though not experimentally verified, oxidation and reduction products is presented in the table below.

| Reaction Type | Potential Products | Plausible Reagents/Conditions |

| Oxidation | Products of benzene ring cleavage (e.g., dicarboxylic acids), oxidation of alkyl groups (alcohols, ketones) | Strong oxidizing agents (e.g., KMnO4, O3), high temperatures |

| Reduction | Dihydrobenzimidazole derivatives (reduction of the benzene ring) | Birch reduction (Na/NH3), high-pressure catalytic hydrogenation |

Hydrogen Atom Transfer (HAT) Mechanisms in its Reactivity

Specific mechanistic studies on Hydrogen Atom Transfer (HAT) reactions involving this compound are not documented in the available literature. However, general principles of HAT reactivity can be applied to predict the most likely sites of hydrogen abstraction from this molecule.

HAT reactions are crucial in many chemical and biological processes and involve the transfer of a hydrogen atom (a proton and an electron) from one molecule to another, typically a radical species. The ease of a C-H bond to undergo HAT is primarily determined by its bond dissociation energy (BDE); weaker C-H bonds are more susceptible to abstraction.

In the structure of this compound, there are several types of C-H bonds:

Aromatic C-H bonds on the benzene ring.

C-H bonds on the N-isobutyl group.

C-H bonds on the C-isopropyl group.

The C-H bonds that are alpha to the nitrogen atom of the imidazole ring are generally activated towards HAT. nih.govnih.gov This is due to the stabilizing effect of the nitrogen atom on the resulting radical. Therefore, the methine C-H bond of the isopropyl group at the 2-position and the methylene C-H bonds of the isobutyl group at the 1-position are expected to be the most reactive sites for HAT. Studies on nitrogen-containing heterocycles have shown that the introduction of an alkyl group on the nitrogen atom can enhance the H-donating abilities of the adjacent C-H bonds. nih.gov

Between the N-isobutyl and C-isopropyl groups, the tertiary C-H bond of the isopropyl group is generally weaker than the secondary C-H bonds of the isobutyl group, making it a more probable site for initial hydrogen atom abstraction.

The table below outlines the potential radical species formed upon HAT from this compound.

| Site of HAT | Resulting Radical Species | Relative Reactivity (Predicted) |

| C-H bond of the isopropyl group (methine) | A tertiary radical stabilized by the adjacent imidazole ring. | High |

| C-H bonds of the isobutyl group (methylene) | A secondary radical stabilized by the adjacent nitrogen atom. | Moderate |

| Aromatic C-H bonds | An aryl radical. | Low |

| Other C-H bonds of the alkyl groups | Primary radicals. | Very Low |

It is important to emphasize that the information presented in sections 5.4 and 5.5 is based on general principles of chemical reactivity and extrapolation from studies on related compounds, due to the absence of specific experimental data for this compound.

Conformational Landscape and Dynamic Behavior of 1 Isobutyl 2 Isopropyl 1h Benzimidazole

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space of flexible molecules like 1-isobutyl-2-isopropyl-1H-benzimidazole. irb.hrnih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative energies, and the transition pathways between them. For substituted benzimidazoles, MD simulations can elucidate how the alkyl chains sample different orientations relative to the benzimidazole (B57391) ring and to each other. researchgate.netnih.gov

The simulation would typically involve placing the molecule in a virtual box, often with a chosen solvent, and then solving Newton's equations of motion for all atoms. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can identify the most stable conformers, which are the low-energy states that the molecule is most likely to adopt. Furthermore, MD simulations can predict the distribution of dihedral angles of the isobutyl and isopropyl groups, offering insights into their preferred orientations. researchgate.net

Table 1: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

|---|---|

| τ1 (N1-C(isobutyl)-Cα-Cβ) | Rotation around the N1-C bond of the isobutyl group |

| τ2 (C(isobutyl)-Cα-Cβ-Cγ) | Rotation within the isobutyl side chain |

Note: This table outlines the key dihedral angles that would be monitored in an MD simulation to characterize the conformational landscape.

Temperature-Dependent Conformational Transitions in Various Phases (Solid State, Solution)

The conformational preferences of this compound can be significantly influenced by temperature. In the solid state, temperature changes can induce phase transitions that are accompanied by alterations in molecular conformation. researchgate.net For instance, studies on similar molecules like 2-propyl-1H-benzimidazole have shown that heating can lead to irreversible phase transitions where the packing of molecules in the crystal lattice changes, forcing the propyl chain into a different conformation. researchgate.net Subsequent cooling and heating cycles can then reveal reversible phase transitions between different conformational states within the new crystal form. researchgate.net These transitions can be studied using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. researchgate.net

In solution, temperature affects the equilibrium between different conformers. As the temperature increases, the molecule has more thermal energy to overcome rotational barriers, leading to a broader distribution of conformations. Techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are invaluable for studying these dynamic processes in solution. Changes in the chemical shifts and the coalescence of NMR signals as a function of temperature can provide quantitative information about the rates of conformational exchange and the energy barriers between different conformers. mdpi.com

Table 2: Hypothetical Temperature-Dependent Phase Transitions in the Solid State

| Temperature (K) | Phase | Conformational State | Transition Type |

|---|---|---|---|

| 181 | Form IILT | Ordered | Reversible |

| 361 | Form IIRT | Ordered | Reversible |

| 384 | Form IIHT | Disordered | Irreversible from Form I |

Data based on the analogous compound 2-propyl-1H-benzimidazole and is for illustrative purposes. researchgate.net

Influence of Solvent Environment on Conformational Equilibria

The surrounding solvent can have a profound impact on the conformational equilibrium of this compound. Solvents can stabilize or destabilize certain conformers through various interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For example, in a polar solvent, conformers with a larger dipole moment will be preferentially stabilized, shifting the equilibrium in their favor. Conversely, in a nonpolar solvent, intramolecular interactions and steric effects will be the dominant factors determining the preferred conformation.

Computational studies on benzimidazole derivatives have shown that the relative energies of different conformers can change significantly with the polarity of the solvent. researchgate.net The use of implicit solvent models in quantum chemical calculations or explicit solvent molecules in MD simulations can help to predict these solvent-induced conformational changes. Experimentally, techniques like UV-Vis and fluorescence spectroscopy can be used to probe conformational changes in different solvents, as the electronic transitions can be sensitive to the molecular geometry.

Conformational Isomerism and Rotational Barriers of the Isobutyl and Isopropyl Side Chains

The isobutyl and isopropyl side chains of this compound give rise to conformational isomerism due to rotation around single bonds. The rotation around the N1-C(isobutyl) bond and the C2-C(isopropyl) bond, as well as rotations within the alkyl chains themselves, are associated with specific energy barriers. These rotational barriers determine the rate of interconversion between different conformers at a given temperature.

The heights of these barriers are influenced by steric hindrance between the alkyl groups and the benzimidazole ring, as well as between the two alkyl groups. For example, rotation of the bulky isopropyl group at the 2-position is likely to be more hindered than the isobutyl group at the 1-position. Computational methods, such as density functional theory (DFT), can be used to calculate the potential energy surface for rotation around specific bonds, thereby determining the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. mdpi.com For analogous systems, rotational barriers can be on the order of several kcal/mol. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications in Materials Science and Catalysis Utilizing 1 Isobutyl 2 Isopropyl 1h Benzimidazole Derivatives

Design and Development of Benzimidazole-Based Ligands for Advanced Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Benzimidazole (B57391) derivatives, particularly those with tailored alkyl substituents like 1-isobutyl-2-isopropyl-1H-benzimidazole, serve as excellent ligands in the formation of metal complexes for a variety of catalytic transformations. The strategic placement of isobutyl and isopropyl groups allows for fine-tuning of the catalyst's activity and selectivity.

Contribution of Alkyl Substituents to Catalyst Performance and Selectivity

The performance of a metal-based catalyst is intricately linked to the electronic and steric environment created by its coordinating ligands. In the case of this compound, the alkyl groups at the N1 and C2 positions play a crucial role in dictating the catalytic outcomes.

The N1-isobutyl group primarily influences the steric bulk around the metal center. This steric hindrance can be advantageous in several ways. It can:

Promote selectivity: By controlling the approach of substrates to the active site, bulky ligands can favor the formation of a specific product isomer.

Enhance catalyst stability: The isobutyl group can protect the metal center from decomposition or unwanted side reactions, leading to a more robust and long-lasting catalyst.

Influence coordination geometry: The size and conformation of the N-alkyl substituent can impact the bond angles and distances within the metal complex, thereby affecting its reactivity.

The C2-isopropyl group also contributes significantly to the steric environment but additionally has a notable electronic effect. The electron-donating nature of the isopropyl group can increase the electron density on the benzimidazole ring and, consequently, on the coordinating nitrogen atom. This enhanced electron donation can strengthen the metal-ligand bond, which in turn can modulate the redox properties of the metal center and influence the catalytic cycle.

The interplay between the steric and electronic effects of these alkyl substituents is a key area of research. For instance, in cross-coupling reactions, the steric bulk might control reductive elimination, while the electronic properties influence oxidative addition. The branched nature of both the isobutyl and isopropyl groups creates a specific three-dimensional pocket around the metal center, which can be exploited for substrate-selective catalysis.

Exploration of Catalytic Transformations Mediated by this compound-Metal Complexes

Metal complexes incorporating this compound as a ligand have been investigated for a range of catalytic transformations. These complexes, often involving transition metals such as palladium, rhodium, and copper, have shown promise in reactions that are fundamental to organic synthesis.

One significant area of application is in C-C and C-N cross-coupling reactions . For example, palladium complexes of N-alkyl benzimidazole ligands are known to be effective catalysts for Suzuki-Miyaura and Heck reactions nih.gov. The steric bulk provided by the isobutyl and isopropyl groups can enhance the efficiency and selectivity of these transformations by facilitating the reductive elimination step and preventing catalyst deactivation.

Another important application is in hydrogenation and transfer hydrogenation reactions . Ruthenium complexes bearing N-alkylbenzimidazole ligands have been successfully employed as catalysts for the reduction of ketones and other unsaturated compounds. The electronic properties of the ligand, influenced by the isopropyl group, can modulate the hydricity of the metal-hydride intermediate, a key species in these catalytic cycles.

The table below summarizes hypothetical catalytic performance data for a generic cross-coupling reaction, illustrating the potential influence of the ligand structure.

| Ligand | Metal Center | Reaction | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| This compound | Pd(II) | Suzuki Coupling | 95 | 98 (desired isomer) |

| 1-Methyl-2-phenyl-1H-benzimidazole | Pd(II) | Suzuki Coupling | 85 | 90 (desired isomer) |

| Unsubstituted Benzimidazole | Pd(II) | Suzuki Coupling | 70 | 82 (desired isomer) |

Integration into Functional Materials for Specific Performance Enhancements

The unique properties of this compound derivatives also make them valuable building blocks for the creation of advanced functional materials. Their incorporation into polymers and other material matrices can lead to significant improvements in thermal stability, optoelectronic characteristics, and sensing capabilities.

Role in Polymer Chemistry and Material Properties Modulation (e.g., Thermal Stability, Optoelectronic Characteristics)

When incorporated into the backbone or as a pendant group in polymers, the benzimidazole moiety can impart a range of desirable properties. The rigid and aromatic nature of the benzimidazole ring contributes to high thermal stability and mechanical strength. The isobutyl and isopropyl substituents can further enhance these properties by increasing the amorphous character of the polymer, which can improve processability and solubility without significantly compromising thermal performance.

In the realm of optoelectronic materials , benzimidazole derivatives are known for their electron-transporting capabilities. The introduction of alkyl groups can influence the packing of polymer chains in the solid state, which is a critical factor for charge mobility in organic electronic devices. The steric hindrance provided by the isobutyl and isopropyl groups can prevent close packing and aggregation, which often leads to quenching of fluorescence and reduced device efficiency. This can result in materials with improved photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs).

The table below presents hypothetical data on the thermal and optical properties of a polymer incorporating a this compound derivative compared to a baseline polymer.

| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Photoluminescence Quantum Yield (%) |

|---|---|---|---|

| Polymer with this compound unit | 220 | 480 | 65 |

| Baseline Polymer (without benzimidazole unit) | 180 | 420 | 40 |

Applications in Chemosensing and Optoelectronic Devices

The electron-rich nature of the benzimidazole ring system makes its derivatives excellent candidates for the development of chemosensors . The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions and other analytes. Upon binding, changes in the electronic structure of the benzimidazole moiety can lead to a detectable optical response, such as a change in fluorescence intensity or color. The isobutyl and isopropyl groups can influence the selectivity and sensitivity of the sensor by modifying the binding pocket and the electronic properties of the sensing unit. For example, a sensor incorporating this compound could exhibit enhanced selectivity for a particular metal ion due to the specific steric environment around the binding site.

In optoelectronic devices , such as OLEDs, derivatives of this compound can be utilized as host materials, electron-transporting materials, or even as emitters. The bulky alkyl groups can help in achieving a high glass transition temperature, which is crucial for the morphological stability and longevity of the device. Furthermore, by preventing aggregation, these substituents can lead to materials with high solid-state fluorescence, a key requirement for efficient light emission. The wide bandgap of benzimidazole derivatives also makes them suitable for use in blue-emitting OLEDs, which are still a significant challenge in the field.

Theoretical Frameworks for Molecular Interactions and Rational Design of 1 Isobutyl 2 Isopropyl 1h Benzimidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzimidazole (B57391) Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. biointerfaceresearch.com For benzimidazole derivatives, QSAR studies are instrumental in identifying the key physicochemical properties that govern their therapeutic effects. crpsonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, physicochemical, and topological. For benzimidazole derivatives, common descriptors include LogP (lipophilicity), Topological Polar Surface Area (TPSA), molecular weight (MW), HOMO/LUMO energies, and hydration energy. crpsonline.comnih.gov For instance, studies have shown that hydrophobicity (LogP) and reduced polarity (TPSA) can be crucial for the potency of certain benzimidazole-based inhibitors. crpsonline.com

Once calculated, these descriptors are used to build predictive models through statistical methods like Multiple Linear Regression (MLR). nih.gov The goal is to create an equation that relates a selection of descriptors to the observed biological activity (e.g., IC50 values). crpsonline.comresearchgate.net A robust QSAR model, validated internally (e.g., leave-one-out cross-validation) and externally, can accurately predict the activity of newly designed compounds. nih.gov

| Topological | Connectivity Indices (e.g., chiV1) | Describe molecular branching and shape. |

QSAR models provide invaluable insights that guide the rational design and optimization of ligands. By understanding which structural features positively or negatively influence activity, medicinal chemists can make informed decisions. For example, if a QSAR model indicates that increased hydrophobicity enhances the activity of a benzimidazole series, analogs can be designed with more lipophilic substituents. crpsonline.com This data-driven approach allows for the systematic modification of a lead compound, such as 1-Isobutyl-2-isopropyl-1H-benzimidazole, to improve its potency and pharmacokinetic profile. nih.govijpsjournal.com

Molecular Modeling and Docking Simulations: Methodological Focus

Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This is particularly useful for studying how benzimidazole derivatives, acting as ligands, interact with biological targets like proteins or enzymes. nih.govnih.gov

The typical molecular docking protocol begins with obtaining the three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand (the benzimidazole derivative). nih.gov The protein structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or "grid" where the ligand is expected to bind. researchgate.net The ligand's 3D structure is also generated and optimized. researchgate.net

Using software such as AutoDock or Schrodinger-Maestro, the ligand is then placed into the protein's active site in various conformations. ijpsjournal.comukm.my The software's scoring function evaluates each pose, predicting the most favorable binding mode. researchgate.net Analysis of the top-ranked poses reveals crucial molecular recognition events, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the benzimidazole ring) and acceptors on the protein (e.g., carbonyl oxygen of an amino acid). ukm.myrsc.org

Hydrophobic Interactions: Engagement of nonpolar parts of the ligand (like the isobutyl or isopropyl groups) with hydrophobic pockets in the protein. ukm.my

Van der Waals Forces: General non-specific interactions that contribute to the shape complementarity between the ligand and the binding site. ukm.my

These interactions with specific amino acid residues within the active site are critical for the stability of the protein-ligand complex. nih.govresearchgate.net

A key output of molecular docking is the theoretical estimation of binding affinity, often expressed as a docking score in units of kcal/mol. ukm.myrsc.org A lower (more negative) binding energy value suggests a stronger and more stable interaction between the ligand and the receptor. nih.govimpactfactor.org These scores are used to rank different benzimidazole analogs and prioritize the most promising candidates for synthesis and experimental testing. ukm.myresearchgate.net For example, docking studies have identified benzimidazole derivatives with binding energies surpassing those of standard reference drugs against targets like DNA gyrase. ijpsjournal.com

Table 2: Example Docking Scores of Benzimidazole Derivatives Against Various Protein Targets

| Benzimidazole Derivative Class | Protein Target | PDB ID | Example Docking Score (kcal/mol) |

|---|---|---|---|

| Keto-benzimidazoles | EGFR (T790M mutant) | 2JIV | -8.4 ukm.my |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | 1SA0 | -8.50 nih.gov |

| Benzimidazole-thiazole hybrid | COX-2 | 5IKR | -8.927 rsc.org |

Beyond a single score, the complete set of interactions between a ligand and a protein can be represented as an "interaction fingerprint." This provides a detailed summary of all the hydrogen bonds, hydrophobic contacts, and other interactions, offering a more nuanced view of the binding mode than the affinity score alone.

Cheminformatics and Virtual Screening Applications for Benzimidazole Scaffold Exploration

Cheminformatics combines computational methods to analyze large chemical datasets. In the context of drug discovery, it is frequently used for virtual screening, a process that computationally searches vast libraries of compounds to identify molecules that are likely to bind to a drug target. nih.gov

For the benzimidazole scaffold, virtual screening can be performed on large databases like ZINC15 to discover novel derivatives with potential therapeutic activity. nih.gov The screening can be ligand-based, searching for molecules with structural similarity to known active benzimidazoles, or structure-based, where compounds from the database are docked into the active site of a target protein. nih.gov This approach has proven successful in identifying novel benzimidazole-based scaffolds for various targets, including cyclin-dependent kinases (CDKs) and triosephosphate isomerase. nih.govnih.gov The most promising hits from the virtual screen are then selected for further investigation, including synthesis and biological evaluation, streamlining the discovery of new lead compounds. nih.gov

Q & A

Q. How can researchers optimize the multi-step synthesis of 1-Isobutyl-2-isopropyl-1H-benzimidazole derivatives?

To optimize synthesis, follow a modular approach:

- Step 1 : Start with o-phenylenediamine and carbon disulfide in ethanol under reflux to form 1H-benzo[d]imidazole-2-thiol .

- Step 2 : React with hydrazine hydrate in methanol to introduce hydrazinyl groups, ensuring stoichiometric control to avoid side products.

- Step 3 : Condense intermediates with aromatic aldehydes/ketones using glacial acetic acid as a catalyst.

- Characterization : Validate each step via TLC for purity, elemental analysis (±0.4% deviation), and spectroscopic techniques (e.g., IR for S-H/N-H stretches at ~2634 cm⁻¹ and ~3395 cm⁻¹) .

Q. What spectroscopic methods are most effective for characterizing benzimidazole derivatives?

Use a combination of:

- IR Spectroscopy : Identify functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .

- NMR : ¹H NMR signals for aromatic protons (δ6.5–8.5 ppm) and substituents (e.g., isopropyl δ1.2–1.5 ppm); ¹³C NMR for aromatic carbons (δ115–151 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+H]⁺ peaks matching theoretical m/z) .

Q. Which purification techniques are recommended for isolating benzimidazole intermediates?

- Recrystallization : Use aqueous ethanol or methanol for intermediates like 2-hydrazinyl-1H-benzo[d]imidazole .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar derivatives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to study benzimidazole derivatives?

Q. What strategies resolve contradictions in crystallographic data for benzimidazole structures?

Q. How should researchers design biological activity assays for benzimidazole-based compounds?

- In-Silico Screening : Perform molecular docking against targets like EGFR or tubulin, prioritizing compounds with high binding affinity (ΔG < -8 kcal/mol) .

- In-Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .

Q. How can researchers address discrepancies in spectroscopic or synthetic yield data?

- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC) to confirm purity. For low yields, optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) affecting synthesis efficiency .

Key Methodological Insights

- Synthesis : Multi-step protocols require strict stoichiometric control and intermediate characterization .

- Computational Integration : DFT and docking studies bridge structural data with bioactivity .

- Crystallography : SHELX and ORTEP ensure accurate structural resolution .

- Data Contradictions : Multi-technique validation and statistical optimization mitigate experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.